2-(Ethoxymethylidene)hexanal

Description

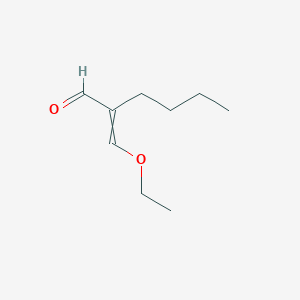

Structure

3D Structure

Properties

CAS No. |

21037-73-0 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-(ethoxymethylidene)hexanal |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-9(7-10)8-11-4-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

LWAOQPVNHJWAPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=COCC)C=O |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodologies for 2 Ethoxymethylidene Hexanal

Precursor Synthesis and Functional Group Transformations

The journey towards 2-(ethoxymethylidene)hexanal begins with the selection and preparation of suitable precursors. The synthesis of the hexanal (B45976) skeleton can be approached from various starting materials, often involving functional group interconversions to arrive at the required aldehyde functionality. researchgate.netacs.org

A common strategy involves the oxidation of the corresponding primary alcohol, 1-hexanol (B41254), to hexanal. This transformation can be achieved using a variety of oxidizing agents. Mild reagents are often preferred to avoid over-oxidation to the carboxylic acid.

Alternatively, the hexanal precursor can be built up from smaller fragments through carbon-carbon bond-forming reactions. For instance, the reaction of a Grignard reagent, such as butylmagnesium bromide, with an appropriate electrophile can be employed to construct the six-carbon chain. Subsequent functional group manipulations would then be necessary to introduce the aldehyde group.

Functional group transformations are pivotal throughout the synthetic sequence. researchgate.netacs.org For example, if a synthetic route yields a carboxylic acid or an ester with the desired carbon skeleton, a reduction step is required to obtain the aldehyde. The use of specific reducing agents, such as diisobutylaluminium hydride (DIBAL-H), allows for the selective reduction of esters to aldehydes.

Construction of the Ethoxymethylidene Moiety

The defining feature of the target molecule is the ethoxymethylidene group (=CH-OEt) at the α-position of the hexanal. The construction of this moiety can be achieved through several elegant synthetic strategies.

Condensation Reactions with Orthoformates and Active Methylene (B1212753) Compounds

A classical and effective method for introducing an alkoxymethylene group involves the reaction of a compound containing an active methylene group with a trialkyl orthoformate. ias.ac.insemanticscholar.orgrsc.org In the context of synthesizing this compound, a precursor such as 2-formylhexanal would be ideal. The formyl group provides the necessary active methylene character for the subsequent reaction.

The reaction of 2-formylhexanal with triethyl orthoformate, typically in the presence of an acid catalyst, would lead to the formation of the desired enol ether. ias.ac.in The mechanism involves the initial formation of a dialkoxycarbonium ion from the orthoformate, which then acts as an electrophile. ias.ac.in

| Reactants | Reagents/Catalysts | Product | Typical Yield (%) |

| Active Methylene Compound, Triethyl Orthoformate | Acetic Anhydride | Ethoxymethylene Derivative | Varies |

| Phenols, Triethyl Orthoformate | Magnesium Halide | o-Hydroxy Aromatic Aldehyde | - |

| Acetylenes, Triethyl Orthoformate | Lewis Acids (e.g., ZnCl₂) | Acetylenic Acetals | - |

This table presents examples of reactions with triethyl orthoformate and different active methylene or equivalent compounds, illustrating the versatility of this reagent. ias.ac.in

One-Pot Synthetic Approaches

Modern synthetic chemistry often favors one-pot procedures to enhance efficiency and reduce waste. organic-chemistry.orgacs.orgcommonorganicchemistry.comwikipedia.org A plausible one-pot synthesis of this compound could involve the in-situ generation of 2-formylhexanal followed by its immediate reaction with triethyl orthoformate.

For example, the formylation of hexanal at the α-position could be achieved using a suitable formylating agent. acs.orgcommonorganicchemistry.comwikipedia.org The resulting intermediate, without isolation, could then be treated with triethyl orthoformate and an acid catalyst to yield the final product. Such a tandem reaction sequence streamlines the synthetic process.

Formation of the Hexenal (B1195481) Carbon Skeleton

The six-carbon aldehyde backbone, hexanal, is a fundamental component of the target molecule. Its synthesis can be accomplished through various well-established organic reactions.

Olefination Reactions (e.g., Wittig-type processes)

The Wittig reaction and its modifications are powerful tools for the formation of carbon-carbon double bonds and can be adapted to synthesize α,β-unsaturated aldehydes. organic-chemistry.orgacs.orgnih.govacs.orgyoutube.com While typically used to form a C=C bond, a strategic application could lead to the hexenal skeleton.

For instance, a Wittig reaction between a four-carbon aldehyde (butanal) and a suitable two-carbon phosphorus ylide could be envisioned. However, for the specific target of hexanal, direct olefination is less common than chain elongation or functionalization of a pre-existing six-carbon chain. The Wittig reaction is more directly applicable to creating unsaturated systems. nih.gov

| Aldehyde | Ylide | Solvent | Product | Yield (%) | E/Z Ratio |

| Aromatic Aldehydes | Stabilized Ylides | Water | α,β-Unsaturated Esters | 80-98 | High E-selectivity |

| Aliphatic Aldehydes | Stabilized Ylides | Water | α,β-Unsaturated Esters | High | - |

This table showcases the general utility of the Wittig reaction in creating α,β-unsaturated systems, with data drawn from reactions in aqueous media. acs.orgacs.org

Chain Elongation and Functionalization Techniques

A more direct approach to the hexenal skeleton involves starting with a shorter aldehyde and elongating the carbon chain. For example, a two-carbon extension of butanal could be achieved through various methodologies.

Furthermore, the functionalization of a pre-existing six-carbon chain is a primary strategy. As mentioned earlier, the oxidation of 1-hexanol is a straightforward method. Another route could involve the hydroformylation of 1-pentene, which would introduce a formyl group and extend the chain to six carbons, although this often leads to a mixture of isomers.

The synthesis of trans-2-hexenal, a related compound, has been reported via the Prins cyclization of n-butyraldehyde and vinyl ethyl ether, followed by hydrolysis. researchgate.net This highlights a method for constructing a C6 aldehyde with unsaturation, which could potentially be adapted.

| Starting Material | Reagents | Intermediate | Final Product | Overall Yield (%) |

| n-Butyraldehyde, Vinyl Ethyl Ether | Acidic Ionic Liquid | Cyclized Intermediate | trans-2-Hexenal | ~65 |

This table details a reported synthesis of a related hexenal, demonstrating a potential pathway for the carbon skeleton. researchgate.net

Stereochemical Control in Synthesis

The geometry of the double bond in this compound can exist in two forms: (E) and (Z) isomers. The selective synthesis of one isomer over the other is a critical aspect of its production, as the stereochemistry can significantly influence its chemical and physical properties.

One of the primary methods for the synthesis of β-alkoxy-α,β-unsaturated aldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an enol ether or a related active methylene compound. While highly effective for the construction of the core structure, controlling the E/Z selectivity can be challenging and often depends on the specific substrate and reaction conditions.

A notable method for achieving high (Z)-selectivity in the synthesis of related α-alkoxy-α,β-unsaturated aldehydes is through an aldol (B89426) condensation reaction conducted in a two-phase system. arkat-usa.orgnrochemistry.com This approach, using a solid base like sodium hydroxide (B78521) in a solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), has been shown to stereoselectively produce the (Z)-isomer. arkat-usa.orgnrochemistry.com The heterogeneity of the reaction medium plays a crucial role in directing the stereochemical outcome.

Conversely, achieving high (E)-selectivity often requires a different synthetic strategy. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, and it generally favors the formation of the (E)-isomer. nrochemistry.comwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. For the synthesis of (E)-2-(ethoxymethylidene)hexanal, a suitable phosphonate reagent bearing an ethoxymethyl group would be required to react with hexanal. The thermodynamic stability of the (E)-transition state in the HWE reaction is the primary driving force for the high E-selectivity. wikipedia.org

Another powerful method for the E-selective synthesis of α,β-unsaturated aldehydes is the Julia-Kocienski olefination. This reaction, which involves the coupling of a carbonyl compound with a sulfone, is renowned for its high (E)-selectivity under mild conditions. researchgate.netpreprints.org

The Wittig reaction is another cornerstone of olefination chemistry. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgtotal-synthesis.com By carefully selecting the appropriate phosphonium (B103445) ylide, the synthesis can be directed towards the desired isomer of this compound.

Below is a table summarizing the stereoselective strategies:

| Desired Isomer | Synthetic Method | Key Features |

| (Z)-isomer | Aldol Condensation (Two-Phase System) | Utilizes a solid base (e.g., NaOH) in a heterogeneous system to favor the formation of the (Z)-isomer. arkat-usa.orgnrochemistry.com |

| (E)-isomer | Horner-Wadsworth-Emmons (HWE) Reaction | Employs a stabilized phosphonate ylide, leading to a thermodynamically favored transition state for the (E)-isomer. nrochemistry.comwikipedia.org |

| (E)-isomer | Julia-Kocienski Olefination | Known for its high (E)-selectivity in the formation of carbon-carbon double bonds. researchgate.netpreprints.org |

| (E)- or (Z)-isomer | Wittig Reaction | Stereoselectivity is tunable based on the choice of a stabilized (E-selective) or non-stabilized (Z-selective) ylide. organic-chemistry.orgtotal-synthesis.com |

Modern Synthetic Techniques and Flow Chemistry in this compound Production

The industrial-scale production of fine chemicals like this compound is increasingly benefiting from the adoption of modern synthetic techniques, with flow chemistry emerging as a particularly advantageous approach. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant improvements in safety, efficiency, and scalability.

A continuous flow system for the Vilsmeier-Haack formylation of an appropriate precursor to this compound would typically involve pumping the reactant streams through a heated microreactor or a packed-bed reactor. The rapid heat and mass transfer characteristics of these reactors prevent the buildup of hazardous intermediates and allow for operation at higher temperatures, which can significantly accelerate the reaction rate.

Research has demonstrated the successful implementation of the Vilsmeier-Haack reaction in continuous flow for the formylation of various substrates. These studies highlight the ability to safely handle reactive intermediates and to readily scale up production by extending the operation time of the flow system. researchgate.net

The table below outlines a conceptual flow chemistry setup for the synthesis of this compound via a Vilsmeier-Haack type reaction:

| Parameter | Description | Typical Range |

| Reactant A | Enol ether of hexanal or related precursor | - |

| Reactant B | Vilsmeier reagent (e.g., POCl₃/DMF) | - |

| Reactor Type | Microreactor or Packed-Bed Reactor | - |

| Temperature | Reaction temperature | 25 - 100 °C |

| Pressure | System pressure | 1 - 10 bar |

| Flow Rate | Combined flow rate of reactant streams | 0.1 - 10 mL/min |

| Residence Time | Time reactants spend in the heated zone | 1 - 20 minutes |

| Quenching | Downstream quenching solution (e.g., aqueous base) | - |

The adoption of flow chemistry for the production of this compound represents a significant step forward in process intensification, offering a safer, more efficient, and scalable alternative to traditional batch manufacturing.

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Ethoxymethylidene Hexanal

Reaction Pathways Involving the Ethoxymethylidene Group

The ethoxymethylidene group, an enol ether, is an electron-rich alkene due to the electron-donating nature of the alkoxy substituent. wikipedia.org This electronic property is central to its reactivity, particularly in additions, substitutions, and cyclization reactions.

Nucleophilic Additions and Substitutions

Enol ethers are also susceptible to conjugate addition. nih.gov While they are electron-rich, the conjugation with the electron-withdrawing aldehyde group in 2-(ethoxymethylidene)hexanal polarizes the system, rendering the β-carbon susceptible to attack by certain nucleophiles. Tandem conjugate addition-enolate trapping reactions, for instance, can be achieved using various organometallic reagents. acs.org

Table 1: Representative Reactions of the Ethoxymethylidene Group

| Reaction Type | Reagents | Product Type | Mechanism Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H3O+ | β-Ketoaldehyde (2-Formylhexanal) | Proceeds via a rate-limiting protonation of the α-carbon to form an oxocarbenium ion intermediate. stackexchange.comacs.org |

| Conjugate Addition | Organometallic Reagents (e.g., R2CuLi) | Substituted Aldehyde | Nucleophilic attack at the β-carbon, forming a new C-C bond and a resulting enolate. nih.gov |

Cyclization Reactions Leading to Heterocyclic Systems

The structure of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. As a synthetic equivalent of a 1,3-dicarbonyl compound (via hydrolysis), it can react with binucleophilic reagents to form stable five- or six-membered rings. nih.gov

One of the most common applications is the synthesis of pyrazoles. researchgate.net The reaction with hydrazine (B178648) or its derivatives, typically under acidic or basic conditions, proceeds through a cyclocondensation mechanism. beilstein-journals.orgresearchgate.net The initial reaction can be viewed as either a Michael addition of the hydrazine to the activated alkene or an initial condensation with the aldehyde, followed by an intramolecular cyclization and subsequent elimination of ethanol (B145695) and water to yield the aromatic pyrazole (B372694) ring. researchgate.netnih.gov The use of substituted hydrazines allows for the synthesis of a diverse library of N-substituted pyrazoles.

Similarly, reactions with other 1,2- and 1,3-binucleophiles can lead to different heterocycles. For example, reaction with hydroxylamine (B1172632) can produce isoxazoles, while amidines or ureas can yield pyrimidine (B1678525) derivatives.

Transformations of the Aldehyde Functionality

The aldehyde group is one of the most reactive functional groups in the molecule, readily undergoing reduction, oxidation, and reactions at the adjacent α-carbon.

Reductions and Oxidations

The aldehyde group can be selectively reduced or oxidized using a variety of standard reagents.

Reductions: The aldehyde can be reduced to a primary alcohol, 2-(ethoxymethylidene)hexan-1-ol. For this transformation, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically employed. masterorganicchemistry.com A key challenge is the chemoselective reduction of the aldehyde in the presence of the conjugated C=C double bond. The Luche reduction, which uses NaBH₄ in the presence of a Lewis acid like cerium(III) chloride (CeCl₃) in an alcohol solvent, is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes to the corresponding allylic alcohols. masterorganicchemistry.comacs.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the double bond.

Oxidations: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(ethoxymethylidene)hexanoic acid. A wide range of oxidants can achieve this, from classic reagents like Tollens' reagent (Ag(NH₃)₂⁺) or potassium permanganate (B83412) (KMnO₄) to more modern, milder methods. ncert.nic.in Catalytic methods using molecular oxygen or hydrogen peroxide as the ultimate oxidant are preferred from a green chemistry perspective. oup.comorganic-chemistry.org For instance, iron-catalyzed aerobic oxidation has been shown to be effective for converting α,β-unsaturated aldehydes to their corresponding carboxylic acids. oup.comoup.com Biocatalytic methods using aldehyde dehydrogenases also offer a highly selective route. nih.gov

Table 2: Summary of Aldehyde Transformations

| Transformation | Typical Reagents | Product | Selectivity Notes |

|---|---|---|---|

| Selective Reduction (1,2-Reduction) | NaBH4, CeCl3 (Luche Reduction) | 2-(Ethoxymethylidene)hexan-1-ol | Highly selective for the carbonyl group, preserving the C=C double bond. acs.org |

| Oxidation | Ag2O; KMnO4; O2/Fe catalyst | 2-(Ethoxymethylidene)hexanoic acid | Many methods available, including catalytic and biocatalytic options. organic-chemistry.orgoup.comnih.gov |

Reactions Involving the Alpha-Carbon

A significant feature of this compound is the nature of its α-carbon. It is an sp²-hybridized vinylic carbon and, crucially, lacks an α-hydrogen atom. This structural feature prevents the formation of an enolate anion at the α-position through simple deprotonation by a base. msu.eduidc-online.comlibretexts.org Consequently, classic α-carbon reactions such as the aldol (B89426) condensation and α-halogenation are not possible for this molecule. ncert.nic.inlibretexts.org

However, the principle of vinylogy suggests that reactivity can be transmitted through the conjugated π-system. acs.org Deprotonation could potentially occur at the γ-carbon (C4 of the hexanal (B45976) backbone), which is an allylic position. This would generate a π-extended, or vinylogous, enolate. acs.orgnih.gov Such species are nucleophilic at their termini (both the α- and γ-positions), allowing for vinylogous aldol-type reactions where the γ-carbon acts as the nucleophile. wpmucdn.comacs.org The regioselectivity of these reactions (α vs. γ attack) is often dependent on the counterion, solvent, and the nature of the electrophile. wpmucdn.com

Olefinic Reactivity of the Hexenal (B1195481) Moiety

The carbon-carbon double bond in this compound is part of a conjugated system and is also an enol ether, giving it a unique reactivity profile that differs from that of isolated alkenes.

The double bond can participate in several types of reactions:

Conjugate Addition (Michael Addition): As part of an α,β-unsaturated aldehyde system, the β-carbon is electrophilic and can be attacked by soft nucleophiles. This 1,4-addition pathway competes with the 1,2-addition to the carbonyl group. Reagents like organocuprates (Gilman reagents) are known to favor conjugate addition to α,β-unsaturated carbonyls. chemtube3d.com The formation of enolates via conjugate addition is a well-established method. nih.govmasterorganicchemistry.com

Electrophilic Addition: While the electron-donating ethoxy group enhances the nucleophilicity of the double bond, making it susceptible to electrophiles, the reaction is complicated by the presence of the aldehyde. wikipedia.org Halogenation (e.g., with Br₂) would likely proceed, but subsequent reactions could be complex.

Cycloaddition Reactions: The electron-rich nature of the enol ether double bond allows it to act as a potent dienophile in inverse-electron-demand Diels-Alder reactions. wikipedia.orgwikipedia.org In this type of reaction, it would react with an electron-poor diene. wikipedia.org Conversely, it could potentially participate in normal-demand Diels-Alder reactions, although its reactivity would be influenced by the attached aldehyde. nih.govchempedia.infomasterorganicchemistry.com

Reduction: Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) would typically reduce both the carbon-carbon double bond and the aldehyde group to yield 2-(ethoxymethyl)hexan-1-ol. Selective reduction of the C=C double bond while preserving the aldehyde is challenging but can be achieved with specific catalytic systems, such as using nickel boride in a mixed solvent system. oup.com

Addition Reactions (e.g., Hydrogenation)

Addition reactions to the carbon-carbon double bond and the carbonyl group are prominent features of the reactivity of α,β-unsaturated aldehydes. In the case of this compound, the selective reduction of either the alkene or the aldehyde is a key transformation.

Hydrogenation:

The catalytic hydrogenation of α,β-unsaturated aldehydes can lead to three possible products: the saturated aldehyde, the unsaturated alcohol, or the fully saturated alcohol. The selectivity of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions. For compounds similar to this compound, such as 2-ethyl-2-hexenal, various catalytic systems have been explored to achieve selective hydrogenation. researchgate.net

For instance, copper-based catalysts are often employed for the selective hydrogenation of the C=C bond, leaving the aldehyde group intact. A patent describes a process for the hydrogenation of 2-ethyl hexene-2-al-1 to 2-ethyl hexanal using a variety of hydrogenation catalysts under controlled hydrogen concentration. google.com This suggests that similar conditions could be applied to this compound to yield 2-formyl-2-ethylhexane.

Conversely, the selective reduction of the aldehyde group to an alcohol can be achieved using specific reagents like sodium borohydride, often in the presence of cerium(III) chloride (Luche reduction), which is known to favor 1,2-addition to α,β-unsaturated carbonyls. Complete reduction of both the double bond and the aldehyde to form 2-(ethoxymethyl)hexan-1-ol would typically require more forcing conditions, such as high-pressure hydrogenation with a nickel or platinum catalyst.

Table 1: Predicted Products of Hydrogenation of this compound under Various Conditions

| Catalyst/Reagent | Primary Product | Product Structure |

|---|---|---|

| H₂, Copper chromite | 2-(Ethoxymethyl)hexanal | |

| NaBH₄, CeCl₃ | 2-(Ethoxymethylidene)hexan-1-ol | |

| H₂, Pd/C | 2-(Ethoxymethyl)hexan-1-ol |

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgyoutube.com The electron-deficient double bond in this compound makes it a suitable candidate for participation in several types of pericyclic reactions, most notably cycloadditions.

Diels-Alder Reaction:

As a dienophile, this compound is expected to react with electron-rich dienes. The presence of the electron-withdrawing aldehyde group activates the double bond for [4+2] cycloaddition reactions. The reaction would lead to the formation of a six-membered ring, incorporating the carbon-carbon double bond of the starting material into the new ring structure. The stereochemistry of the product would be dictated by the well-established rules of the Diels-Alder reaction, with the endo product typically being favored under kinetic control.

For example, the reaction of this compound with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative with both a formyl and an ethoxymethyl group attached to the ring. The regioselectivity of the reaction would be influenced by the electronic effects of the substituents on both the diene and the dienophile.

Detailed Mechanistic Elucidation of Key Reactions

Spectroscopic Monitoring of Reaction Intermediates

The progress of reactions involving this compound and the detection of transient intermediates can be followed using various spectroscopic techniques.

NMR Spectroscopy: 1H and 13C NMR are powerful tools for monitoring the disappearance of starting materials and the appearance of products. mdpi.com For instance, in a hydrogenation reaction, the disappearance of the vinylic proton signals and the appearance of new aliphatic proton signals would indicate the reduction of the double bond. The chemical shift of the aldehyde proton would also be a key indicator of the reaction's progress.

Infrared (IR) Spectroscopy: The characteristic C=O and C=C stretching frequencies in the IR spectrum of this compound (typically around 1680-1700 cm-1 and 1620-1640 cm-1, respectively) can be monitored to follow the course of a reaction. For example, during hydrogenation of the double bond, the C=C absorption would disappear, while the C=O absorption would remain.

UV-Vis Spectroscopy: The π-π* transition of the conjugated system in this compound gives rise to a characteristic UV absorption. The disappearance of this absorption can be used to monitor the rate of reactions that disrupt the conjugation, such as addition reactions to the double bond.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.orgnumberanalytics.comslideshare.netias.ac.in

In the context of this compound, several isotopic labeling experiments could be designed to probe the mechanisms of its reactions:

Deuterium (B1214612) Labeling: To investigate the mechanism of hydrogenation, deuterium gas (D₂) could be used in place of hydrogen. The position of the deuterium atoms in the product, as determined by mass spectrometry or 2H NMR, would reveal the stereochemistry of the addition (syn or anti) and provide insights into the interaction of the substrate with the catalyst surface.

13C Labeling: By synthesizing this compound with a 13C label at a specific position (e.g., the carbonyl carbon or one of the carbons of the double bond), the rearrangement or migration of these atoms during a reaction could be tracked. This would be particularly useful in understanding complex rearrangements that might occur under certain reaction conditions.

18O Labeling: To study reactions involving the carbonyl group, such as acetal (B89532) formation or reduction, 18O-labeled water or alcohols could be used. The incorporation of the 18O label into the products or its exchange with the solvent would provide evidence for the involvement of the carbonyl oxygen in the reaction mechanism.

Derivatization for Scaffold Diversity

The reactivity of this compound allows for its use as a versatile starting material for the synthesis of a wide array of molecular scaffolds. nih.gov The ability to selectively modify the aldehyde, the double bond, and the enol ether functionality provides access to a diverse range of derivatives.

For instance, the aldehyde group can be converted into other functional groups such as carboxylic acids (via oxidation), imines (via condensation with primary amines), or cyanohydrins (via addition of HCN). The double bond can serve as a handle for the introduction of various functional groups through addition reactions or as a component in cycloaddition reactions to build complex ring systems. Furthermore, the enol ether can be hydrolyzed under acidic conditions to reveal a β-dicarbonyl compound, which can then undergo a host of well-established transformations. This versatility makes this compound a valuable precursor for generating libraries of compounds for applications in medicinal chemistry and materials science.

Table 2: Potential Derivatizations of this compound

| Reagent(s) | Reaction Type | Resulting Scaffold |

|---|---|---|

| R'NH₂ | Condensation | Imine |

| KCN, H⁺ | Addition | Cyanohydrin |

| Ag₂O, NaOH | Oxidation | Carboxylic Acid |

| Diene | [4+2] Cycloaddition | Substituted Cyclohexene |

| H₃O⁺ | Hydrolysis | β-Keto Aldehyde |

Iv. Advanced Analytical Characterization and Structural Research

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental in elucidating the precise molecular structure of a chemical compound. Techniques such as NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy would provide critical information about the connectivity of atoms, molecular weight, and functional groups present in 2-(Ethoxymethylidene)hexanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, ¹H NMR would be expected to reveal characteristic signals for the aldehydic proton, the vinylic proton of the ethylidene group, the protons of the ethoxy group (a quartet and a triplet), and the protons of the hexyl chain. Furthermore, 2D NMR techniques such as COSY and HMBC would establish the connectivity between these protons and adjacent carbon atoms.

However, a comprehensive search of scientific literature and spectral databases did not yield any published NMR data for this compound. Therefore, no experimental chemical shifts or coupling constants can be reported.

Hypothetical ¹H and ¹³C NMR Data Table for this compound (Note: The following table is a hypothetical representation and is for illustrative purposes only, as no experimental data has been found.)

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.5 | ~195 |

| Vinylic (=CH-O) | ~7.5 | ~160 |

| Methylene (B1212753) (-O-CH₂-CH₃) | ~4.0 (q) | ~68 |

| Alpha-Carbon (=C(CHO)-) | - | ~135 |

| Hexyl Chain | ~0.9-2.4 (m) | ~14-32 |

| Ethoxy Methyl (-O-CH₂-CH₃) | ~1.3 (t) | ~15 |

Mass Spectrometry (MS) and High-Resolution MS

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural clues. For this compound (C₉H₁₆O₂), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of 156.1150.

No experimental mass spectrometry or high-resolution mass spectrometry data for this compound has been found in the reviewed literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For this compound, key absorption bands would be expected for the aldehyde C=O stretch (around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and the C-O stretch of the enol ether (around 1200-1250 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The conjugated system in this compound (C=C-C=O) would be expected to produce a characteristic absorption maximum (λ_max) in the UV region.

Specific experimental IR and UV-Vis spectra for this compound are not available in the scientific literature.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like this compound. It would be used to determine the purity of a sample and could be coupled with a mass spectrometer (GC-MS) for identification. Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for both purification and purity assessment of less volatile compounds.

No published studies detailing the GC or LC analysis, including retention times or specific column conditions, for this compound were found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about bond lengths, bond angles, and stereochemistry of this compound if a suitable single crystal could be obtained.

There are no published reports on the synthesis of crystalline this compound or any subsequent X-ray crystallographic analysis. Therefore, its solid-state structure has not been experimentally determined.

Advanced Methodologies for Isomer Identification and Quantification

The structural complexity of this compound, which includes both geometric (E/Z) and potential chiral centers, necessitates the use of sophisticated analytical techniques for the unambiguous identification and precise quantification of its various isomeric forms. The differentiation of these isomers is critical as they may exhibit distinct chemical and biological properties. Advanced methodologies combining chromatographic separation with spectroscopic detection are paramount in this endeavor.

Due to the limited availability of direct research specifically on this compound, the methodologies described herein are based on established principles and techniques successfully applied to the analysis of structurally related aldehydes and their isomers.

Chromatographic Techniques for Isomer Separation

High-resolution chromatographic methods are fundamental for the physical separation of this compound isomers prior to their identification and quantification.

Gas Chromatography (GC): Capillary GC, particularly with high-polarity stationary phases, is a powerful tool for separating geometric isomers (E/Z) of this compound. The difference in the boiling points and polarities of the E and Z isomers allows for their differential retention on the GC column, leading to distinct peaks in the chromatogram. The selection of the appropriate stationary phase and temperature programming is crucial for achieving baseline separation.

Chiral Gas Chromatography: For the separation of enantiomers, should a chiral center be present in a derivative or an analogous structure, chiral GC columns with cyclodextrin-based stationary phases are employed. These phases create a chiral environment where the enantiomers form transient diastereomeric complexes, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be utilized for the separation of this compound isomers. Chiral HPLC, using columns with chiral stationary phases (CSPs), is particularly effective for the resolution of enantiomers. The choice of the mobile phase composition is optimized to maximize the separation efficiency.

Spectroscopic Techniques for Isomer Identification

Following chromatographic separation, various spectroscopic techniques are used for the definitive identification of the isomers.

Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), mass spectrometry provides information on the mass-to-charge ratio of the parent molecule and its fragmentation patterns. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their identification. Techniques like tandem mass spectrometry (MS/MS) can further enhance structural elucidation by providing more detailed fragmentation information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of isomers. The chemical shifts, coupling constants (especially the ³J-coupling constant across the C=C double bond), and nuclear Overhauser effect (NOE) data can definitively distinguish between E and Z isomers. For instance, the ³J(H,H) coupling constant for the vinylic protons is typically larger for the E-isomer than for the Z-isomer.

Infrared (IR) Spectroscopy: The C=C stretching vibration in the IR spectrum can sometimes differentiate between E and Z isomers. The E-isomer usually shows a stronger absorption band for this vibration compared to the Z-isomer.

Hypothetical Research Findings for Isomer Quantification

The following tables present hypothetical data from a study aimed at identifying and quantifying the E and Z isomers of this compound in a sample matrix using GC-MS and ¹H NMR.

Table 1: Hypothetical GC-MS Data for the Separation of this compound Isomers

| Parameter | Z-2-(Ethoxymethylidene)hexanal | E-2-(Ethoxymethylidene)hexanal |

| Retention Time (min) | 12.5 | 13.2 |

| Molecular Ion (m/z) | 156 | 156 |

| Key Fragment Ion 1 (m/z) | 127 ([M-C₂H₅]⁺) | 127 ([M-C₂H₅]⁺) |

| Key Fragment Ion 2 (m/z) | 99 ([M-C₂H₅O]⁺) | 99 ([M-C₂H₅O]⁺) |

| Key Fragment Ion 3 (m/z) | 71 ([C₅H₁₁]⁺) | 71 ([C₅H₁₁]⁺) |

| Relative Abundance (%) | 40 | 60 |

Table 2: Hypothetical ¹H NMR Data for the Identification of this compound Isomers

| Proton | Z-Isomer Chemical Shift (δ, ppm) | E-Isomer Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Vinylic Proton | 6.8 (d) | 7.2 (d) | Z: 8.5, E: 15.2 |

| Aldehydic Proton | 9.4 (s) | 9.5 (s) | - |

| OCH₂ (ethoxy) | 4.1 (q) | 4.2 (q) | 7.0 |

| CH₃ (ethoxy) | 1.3 (t) | 1.4 (t) | 7.0 |

| α-CH₂ (hexyl) | 2.2 (t) | 2.3 (t) | 7.5 |

These advanced analytical methodologies, through their combined separation power and detailed structural insights, are indispensable for the comprehensive characterization of this compound and its isomers.

V. Theoretical and Computational Studies of 2 Ethoxymethylidene Hexanal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Ethoxymethylidene)hexanal, DFT calculations could provide valuable insights into its geometry, stability, and electronic properties. By applying functionals such as B3LYP or HSEH1PBE with an appropriate basis set like 6-311++G(d,p), researchers can calculate key parameters. doi.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.8 D | Provides insight into the molecule's polarity and intermolecular interactions. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Ab Initio Methods for Reaction Path Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying reaction pathways. For this compound, these methods could be used to map out the potential energy surface for reactions such as hydrolysis, oxidation, or addition reactions. By identifying transition states and intermediates, one could elucidate the detailed mechanism and kinetics of these transformations.

Molecular Dynamics Simulations for Conformational Analysis

The presence of single bonds in the hexyl and ethoxy groups of this compound allows for a variety of conformations. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this molecule over time. By simulating the atomic motions based on a force field, MD can identify the most stable (lowest energy) conformers and the energy barriers between them, which is critical for understanding its physical properties and biological interactions.

Prediction of Spectroscopic Properties

Computational methods are routinely used to predict spectroscopic data, which can aid in the identification and characterization of compounds. For this compound, techniques like Time-Dependent DFT (TD-DFT) could predict the UV-Vis absorption spectra, while calculations of nuclear magnetic shieldings can yield predicted ¹H and ¹³C NMR chemical shifts. doi.org Vibrational frequency calculations can also predict the main bands in the Infrared (IR) and Raman spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Feature | Predicted Value |

| ¹H NMR | Aldehydic proton (-CHO) | 9.5 - 10.0 ppm |

| ¹³C NMR | Carbonyl carbon (C=O) | 190 - 200 ppm |

| IR Spectroscopy | C=O stretch | ~1700 cm⁻¹ |

| UV-Vis Spectroscopy | π → π* transition | ~220 nm |

Note: These are typical ranges and would be precisely calculated in a dedicated computational study.

Reaction Mechanism Modeling and Transition State Characterization

Modeling reaction mechanisms at a molecular level provides deep insights into chemical reactivity. For instance, the hydrogenation of a similar compound, 2-ethyl-2-hexenal, has been a subject of kinetic studies. researchgate.net A similar approach for this compound would involve using quantum chemical methods to locate the transition state structures for specific reactions. Characterizing the geometry and energy of these transition states is essential for calculating reaction rates and understanding the factors that control the reaction's outcome. The study of related compounds often involves analyzing the energy barriers for the hydrogenation of C=C versus C=O bonds. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. If a series of compounds similar to this compound were synthesized and tested for a specific activity (e.g., as a fragrance or a precursor), QSAR modeling could be used to develop a predictive model. This would involve calculating a variety of molecular descriptors (e.g., steric, electronic, and topological) and correlating them with the observed activity. Such models are valuable for designing new compounds with enhanced properties.

Vi. Academic Applications and Research Utility of 2 Ethoxymethylidene Hexanal

Strategic Building Block in Complex Organic Synthesis

The structure of 2-(Ethoxymethylidene)hexanal, featuring an aldehyde, a carbon-carbon double bond, and an enol ether, makes it a highly versatile intermediate in organic synthesis. wikipedia.orgunacademy.com This trifunctional nature allows for a range of chemical reactions, making it a valuable precursor for creating complex molecules, especially heterocyclic compounds which are foundational to many pharmaceuticals and natural products. thieme-connect.deossila.comsigmaaldrich.com

The electron-rich double bond of the enol ether is susceptible to attack by electrophiles, while the electron-withdrawing aldehyde group makes the β-carbon a prime target for nucleophilic attack through Michael addition. wikipedia.orgunacademy.com Furthermore, the double bond can participate in cycloaddition reactions, a powerful method for constructing ring systems. unacademy.com The aldehyde group itself can undergo a variety of transformations, including condensations, oxidations, and reductions.

This reactivity profile enables its use in the synthesis of diverse heterocyclic systems. For example, it can react with:

Hydrazines to form pyrazoles. unacademy.com

Amidines to create pyrimidines. unacademy.com

Hydroxylamine (B1172632) to generate isoxazoles. unacademy.com

Anilines to shape quinolines. unacademy.com

These reactions highlight the potential of this compound as a scaffold for generating libraries of complex and potentially bioactive molecules. thieme-connect.deacs.orgresearchgate.netmdpi.com

Precursor for Advanced Materials

The functional groups within this compound suggest its potential utility as a monomer or cross-linking agent in the development of advanced materials. The vinyl ether component is particularly noteworthy, as vinyl ethers are known to undergo cationic polymerization to produce poly(vinyl ether)s. wikipedia.orgnih.govnih.govresearchgate.net This process can be initiated under various conditions, including the use of photocatalysts, allowing for temporal control over the polymerization. nih.gov

Recent research has also demonstrated that cyclic enol ethers can undergo ring-opening metathesis polymerization (ROMP) to create degradable and depolymerizable poly(enol ether)s. acs.orgresearchgate.net Although this compound is an acyclic enol ether, its double bond could potentially participate in copolymerization reactions. For instance, enol ethers react readily with thiols in the thiol-ene reaction to form thioethers, making them suitable for polymerization with thiol-based monomers to create thiol-ene networks. wikipedia.org

The presence of both a polymerizable double bond and a reactive aldehyde group opens the possibility for creating cross-linked or functionalized polymers. The aldehyde can be used for post-polymerization modification, allowing for the attachment of other molecules or for creating inter-chain linkages, leading to materials with tailored properties such as adhesives, coatings, or elastomers. researchgate.net

Table 1: Potential Polymerization Reactions of this compound

| Polymerization Type | Initiator/Co-monomer | Potential Polymer Structure | Key Features |

|---|---|---|---|

| Cationic Polymerization | Lewis Acids, Photocatalysts | Poly(vinyl ether) backbone | Can be well-controlled; potential for stereoregularity. nih.govrsc.org |

| Thiol-Ene Reaction | Thiol-based monomers | Thioether network | Forms cross-linked polymer networks. wikipedia.org |

| Copolymerization | Other vinyl monomers, Aldehydes | Alternating or statistical copolymers | Creates polymers with periodic structures and tailored properties. rsc.org |

Environmental Chemical Transformation Studies

The atmospheric fate of volatile organic compounds (VOCs) like this compound is of significant environmental interest. epa.gov By analogy with similar unsaturated aldehydes and enol ethers, its primary removal from the troposphere would be through reactions with key atmospheric oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). harvard.edunih.gov

The oxidation of this compound in the atmosphere is expected to proceed via several pathways. During the day, the highly reactive hydroxyl radical is the dominant oxidant. harvard.eduhydrogenlink.com The reaction with OH radicals can occur in two main ways:

H-atom abstraction: Removal of the hydrogen atom from the aldehyde group.

OH addition: Addition of the radical to the carbon-carbon double bond.

For similar α,β-unsaturated aldehydes like trans-2-hexenal, the reaction with OH radicals is a primary degradation pathway. rsc.org

Ozonolysis, the reaction with ozone, is another critical degradation pathway for unsaturated compounds. copernicus.orgresearchgate.netcopernicus.org The reaction of ozone with the enol ether double bond would lead to the formation of a primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. researchgate.net These intermediates are highly reactive and can participate in further reactions, contributing to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. copernicus.orgcopernicus.org Autoxidation, a reaction with molecular oxygen, can also contribute to the degradation, particularly in the context of stored materials where it can lead to the formation of various oxidation products.

Studies on analogous compounds provide a framework for predicting the degradation products of this compound in model atmospheric systems.

Reaction with OH Radicals: The addition of an OH radical to the double bond, followed by reaction with O₂, would lead to the formation of peroxy radicals. These can then react further to form a variety of oxygenated products, including smaller aldehydes and organic acids. Abstraction of the aldehydic hydrogen leads to an acyl radical, which, after reacting with O₂, forms a peroxyacyl radical. These can then form peroxyacyl nitrates (PANs), which are important reservoirs of nitrogen oxides in the atmosphere.

Reaction with Ozone (Ozonolysis): The cleavage of the double bond in this compound by ozone is expected to yield two primary fragments. Based on the general mechanism of enol ether ozonolysis, the reaction would likely produce hexanal (B45976) and ethyl formate, along with a Criegee intermediate. copernicus.orgcopernicus.org The Criegee intermediates can then react further, potentially leading to the formation of oligomers and contributing to SOA. copernicus.org

Reaction with Chlorine Atoms (Cl): In coastal or polluted industrial areas, reaction with chlorine atoms can be a significant degradation pathway. rsc.org For trans-2-hexenal, this reaction leads to products such as butanal and 2-chlorohexenal and contributes to SOA formation. A similar reactivity would be expected for this compound.

Table 2: Predicted Atmospheric Degradation Products of this compound

| Oxidant | Reaction Pathway | Predicted Major Products | Environmental Significance |

|---|---|---|---|

| OH Radical | H-abstraction & Addition | Smaller aldehydes, Carbon monoxide, Peroxyacyl nitrates (PANs) | Contributes to photochemical smog and acts as a NOx reservoir. |

| Ozone (O₃) | Ozonolysis | Hexanal, Ethyl formate, Criegee Intermediates | Formation of Secondary Organic Aerosols (SOA). copernicus.orgcopernicus.org |

| Cl Atom | Addition/Abstraction | Chlorinated aldehydes, Smaller aldehydes (e.g., Butanal) | Important degradation path in marine/industrial areas; SOA formation. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.